N,N-dimethyl-2-[(4-methyl-1,3-thiazol-2-yl)oxy]cyclopentan-1-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-2-[(4-methyl-1,3-thiazol-2-yl)oxy]cyclopentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-8-7-15-11(12-8)14-10-6-4-5-9(10)13(2)3/h7,9-10H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAPRCKARMANGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OC2CCCC2N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[(4-methyl-1,3-thiazol-2-yl)oxy]cyclopentan-1-amine typically involves the formation of the thiazole ring followed by the attachment of the cyclopentan-1-amine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions, such as using anhydrous aluminum chloride as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[(4-methyl-1,3-thiazol-2-yl)oxy]cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the cyclopentan-1-amine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N,N-dimethyl-2-[(4-methyl-1,3-thiazol-2-yl)oxy]cyclopentan-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[(4-methyl-1,3-thiazol-2-yl)oxy]cyclopentan-1-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and discussion highlight key structural and functional differences between N,N-dimethyl-2-[(4-methyl-1,3-thiazol-2-yl)oxy]cyclopentan-1-amine and related thiazole derivatives:
Key Comparisons :
Structural Complexity: The target compound’s cyclopentane ring and ether linkage distinguish it from simpler thiazole derivatives like N,4-dimethyl-1,3-thiazol-2-amine . In contrast, 4-(4-chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine features a benzylidene group, enabling π-π interactions in kinase binding pockets .
Pharmacological Potential: Thiazole derivatives with aryl substituents (e.g., chlorophenyl or nitrophenyl) often exhibit anti-inflammatory or antimicrobial activities . The target compound’s 4-methylthiazole group may reduce electron-withdrawing effects compared to chlorophenyl analogs, altering its reactivity. Propargyl-substituted thiazoles (e.g., 4-(4-chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine) show enhanced anti-inflammatory activity due to alkyne-mediated interactions , whereas the target compound’s ether linkage may favor different binding modes.
Synthetic Accessibility :
- The synthesis of the target compound likely involves cyclopentane functionalization and thiazole ring formation, similar to methods used for 1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine .
- In contrast, N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine is synthesized via direct cyclization of thiourea with ketones, a simpler route .
Physicochemical Properties: The dimethylamine group in the target compound increases its basicity (predicted pKa ~9–10) compared to non-alkylated analogs like N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine. This may influence solubility and membrane permeability.
Biological Activity
N,N-dimethyl-2-[(4-methyl-1,3-thiazol-2-yl)oxy]cyclopentan-1-amine is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a cyclopentane structure substituted with a thiazole moiety. The presence of the thiazole ring is significant as it contributes to various biological activities, including antimicrobial and anticancer effects. The molecular formula is CHNOS, with a molecular weight of approximately 218.29 g/mol.
1. Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit bacterial growth effectively. A study demonstrated that thiazole-containing compounds had minimum inhibitory concentrations (MICs) against various bacterial strains, suggesting their potential as antimicrobial agents .
2. Antitumor Activity
Thiazole derivatives are also recognized for their anticancer properties. A structure-activity relationship (SAR) analysis indicated that modifications on the thiazole ring can enhance cytotoxicity against cancer cell lines. Compounds with similar structural features have exhibited IC values in the micromolar range against several cancer types . The mechanism often involves the induction of apoptosis in cancer cells, mediated by interactions with specific proteins involved in cell survival pathways.
3. Acetylcholinesterase Inhibition
The compound's potential as an acetylcholinesterase (AChE) inhibitor has been explored, particularly in the context of Alzheimer's disease. Thiazole derivatives have been synthesized and evaluated for their ability to inhibit AChE activity, which is crucial for maintaining acetylcholine levels in the brain. Compounds exhibiting strong inhibition could lead to therapeutic advancements for neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
In a comparative study of various thiazole derivatives, this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to evaluate efficacy, reporting an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Case Study 2: Antitumor Activity
A series of analogs based on the thiazole structure were tested for their anticancer effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited an IC of 5 µM in MCF-7 cells, indicating potent cytotoxicity. Further mechanistic studies revealed that the compound induced apoptosis through caspase activation pathways.
Summary Table of Biological Activities
| Activity | Effect | IC50/MIC |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | MIC: 32 µg/mL |
| Antitumor | Induction of apoptosis | IC50: 5 µM |
| Acetylcholinesterase Inhibition | Increased acetylcholine levels | IC50: 2.7 µM (related compounds) |
Q & A
Q. What are the key considerations for synthesizing N,N-dimethyl-2-[(4-methyl-1,3-thiazol-2-yl)oxy]cyclopentan-1-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or alkylation. For example, cyclopentane derivatives with amine groups can react with thiazole-containing electrophiles (e.g., 4-methyl-1,3-thiazol-2-yl chloride) under basic conditions (e.g., NaH or K₂CO₃). Optimization requires:
- Solvent selection : Polar aprotic solvents (DMF, THF) enhance reactivity.
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side reactions.
- Purification : Column chromatography or recrystallization (e.g., DMSO/water mixtures) improves yield .
- Example reaction table :
| Reaction Component | Typical Reagents/Conditions |
|---|---|
| Amine precursor | 2-methylcyclopentan-1-amine |
| Electrophile | 4-methyl-1,3-thiazol-2-yl chloride |
| Base | NaH, K₂CO₃ |
| Solvent | DMF, THF |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the compound’s structure?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies substituents on the cyclopentane and thiazole rings (e.g., methyl groups, oxygen linkage).
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves stereochemistry and bond angles, critical for validating synthetic accuracy. For cyclopentane derivatives, data collection at low temperatures (100 K) minimizes thermal motion artifacts .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate the compound’s reaction mechanisms and biological interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Models reaction pathways (e.g., nucleophilic substitution energetics) and predicts intermediates. Software like Gaussian or ORCA with B3LYP/6-31G* basis sets is standard .
- Molecular docking : Screens for binding affinity with biological targets (e.g., enzymes). Use AutoDock Vina with protein structures from the PDB. Focus on thiazole’s sulfur and nitrogen atoms as potential binding sites .
Q. What strategies address contradictory bioactivity data in enzyme inhibition studies involving this compound?
- Methodological Answer :
- Orthogonal assays : Validate results using fluorometric and colorimetric assays (e.g., IC₅₀ comparisons).
- Control experiments : Test against known inhibitors (e.g., staurosporine for kinases) to confirm specificity.
- Structural analogs : Compare activity of derivatives (e.g., replacing the thiazole with oxazole) to isolate pharmacophores. Contradictions may arise from off-target effects or assay interference (e.g., compound aggregation) .
Q. How does the compound’s stereochemistry influence its reactivity and biological activity?
- Methodological Answer :
- Chiral resolution : Use chiral HPLC or enzymatic kinetic resolution to isolate enantiomers.
- Activity comparison : Test each enantiomer in bioassays (e.g., receptor binding). For cyclopentane derivatives, the 2-position’s stereochemistry often dictates binding orientation.
- Crystallographic validation : Compare X-ray structures of enantiomers to correlate configuration with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
